molecular formula C6H11ClO3 B14254780 2-Chloro4-hydroxyhexanoic acid CAS No. 238070-07-0

2-Chloro4-hydroxyhexanoic acid

Cat. No.: B14254780
CAS No.: 238070-07-0
M. Wt: 166.60 g/mol
InChI Key: BRKNSOONGQHLKY-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxyhexanoic acid is an organic compound characterized by the presence of a chloro group and a hydroxy group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-hydroxyhexanoic acid typically involves the chlorination of 4-hydroxyhexanoic acid. This can be achieved through the reaction of 4-hydroxyhexanoic acid with thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chloro group at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of 2-chloro-4-hydroxyhexanoic acid may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Types of Reactions:

    Oxidation: 2-Chloro-4-hydroxyhexanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the chloro group can lead to the formation of 4-hydroxyhexanoic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Formation of 2-chloro-4-oxohexanoic acid.

    Reduction: Formation of 4-hydroxyhexanoic acid.

    Substitution: Formation of various substituted hexanoic acid derivatives.

Scientific Research Applications

2-Chloro-4-hydroxyhexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of 2-chloro-4-hydroxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

    4-Hydroxyhexanoic acid: Lacks the chloro group, resulting in different reactivity and applications.

    2-Chlorohexanoic acid: Lacks the hydroxy group, affecting its solubility and biological activity.

    2-Chloro-4-oxopentanoic acid: Similar structure but with a ketone group instead of a hydroxy group, leading to different chemical properties.

Uniqueness: 2-Chloro-4-hydroxyhexanoic acid is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and biological research.

Properties

CAS No.

238070-07-0

Molecular Formula

C6H11ClO3

Molecular Weight

166.60 g/mol

IUPAC Name

2-chloro-4-hydroxyhexanoic acid

InChI

InChI=1S/C6H11ClO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)

InChI Key

BRKNSOONGQHLKY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C(=O)O)Cl)O

Origin of Product

United States

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